molecular formula C24H28N4O4 B8082073 chroman 1

chroman 1

Cat. No.: B8082073
M. Wt: 436.5 g/mol
InChI Key: ROFMCPHQNWGXGE-UHFFFAOYSA-N
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Description

chroman 1 is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chroman ring, a pyrazole moiety, and a dimethylaminoethoxy side chain, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chroman 1 typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Attachment of the Dimethylaminoethoxy Side Chain: This step involves the alkylation of the phenol group with a dimethylaminoethyl halide under basic conditions.

    Formation of the Carboxamide Group: The final step involves the coupling of the intermediate with a carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

chroman 1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethoxy side chain, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

chroman 1 has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential effects on various biological pathways and its efficacy as a therapeutic agent.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It can be used as a probe to study the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of chroman 1 involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    chroman 1: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural features, which may confer specific biological or chemical properties not found in other similar compounds

Biological Activity

Chroman 1 is a selective inhibitor of Rho-associated protein kinase 2 (ROCK2), a key regulator in various cellular processes, including cytoskeletal dynamics, cell migration, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits remarkable selectivity for ROCK2 over other kinases. The IC50 values indicate its potency:

  • ROCK2 : 1 pM
  • ROCK1 : 52 pM
  • MRCK : 150 nM
  • PKA : >20,000 nM
  • AKT1 : >20,000 nM

This >2000-fold selectivity for ROCK2 makes this compound a valuable tool for studying ROCK-related pathways and their implications in various diseases, particularly in cancer and neurodegeneration .

Cytoprotective Effects

This compound has been shown to enhance the survival of pluripotent stem cells (PSCs) when used in combination with other compounds such as Emricasan, Polyamines, and trans-ISRIB (collectively referred to as CEPT). Notably:

  • The CEPT combination improved cardiomyocyte survival by 36% and motor neuron survival by 63% after cryopreservation compared to controls .

Table 1: Effects of this compound on Cell Survival

Cell TypeSurvival Improvement (%)Control Comparison
Cardiomyocytes36%DMSO
Motor Neurons63%DMSO
Pluripotent Stem CellsSignificant increaseN/A

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Stem Cell Viability :
    • In a high-throughput screening study, this compound was found to significantly reduce cell death in PSCs under stress conditions. It maintained normal karyotype and pluripotency markers over extended passages .
  • Cancer Research :
    • This compound has been implicated in enhancing the efficacy of other anticancer agents. Its combination with various inhibitors showed synergistic effects on cell viability across multiple cancer cell lines, including breast (MCF-7) and ovarian (A2780) cancers .
  • Neuroprotection :
    • The compound's ability to promote survival in differentiated neuronal cells suggests potential applications in neurodegenerative diseases. The CEPT cocktail demonstrated enhanced protection against apoptosis induced by stressors .

Comparative Analysis with Other ROCK Inhibitors

This compound has been compared to other ROCK inhibitors like Y-27632. It exhibited superior potency and selectivity, making it a promising candidate for therapeutic applications in regenerative medicine and cancer therapy.

Table 2: Comparison of ROCK Inhibitors

CompoundIC50 (ROCK2)IC50 (ROCK1)Selectivity Ratio (ROCK2/ROCK1)
This compound1 pM52 pM>2000
Y-27632~10 nM~100 nM<10

Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFMCPHQNWGXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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